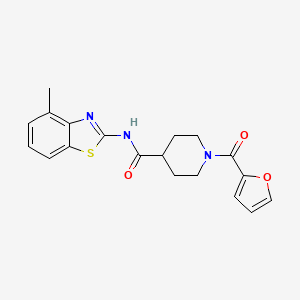
N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. TAK-659 has been found to be effective in the treatment of various autoimmune diseases and B cell malignancies.
Mechanism of Action
N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine works by selectively inhibiting the activity of BTK, a key enzyme involved in the activation of B cells. B cells play a crucial role in the immune response by producing antibodies that target foreign invaders. However, in autoimmune diseases and B cell malignancies, B cells become overactive and attack healthy tissues and cells. By inhibiting BTK, N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine prevents the activation and proliferation of B cells, thereby reducing the inflammatory response and the growth of cancer cells.
Biochemical and Physiological Effects:
N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and inhibits the activation of NF-kappaB, a transcription factor involved in the immune response. N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine also induces apoptosis (programmed cell death) in cancer cells and enhances the activity of natural killer cells, which play a crucial role in the immune response against cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has also been shown to have good pharmacokinetic properties, including high bioavailability and good tissue penetration. However, one limitation of N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 enzyme system. N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine may also have some adverse effects on the immune system, such as increased risk of infections and reduced antibody production.
Future Directions
There are several future directions for the research and development of N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the identification of biomarkers that can predict the response to N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine treatment. This could help to identify patients who are most likely to benefit from the drug and reduce the risk of adverse effects. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine in various autoimmune diseases and B cell malignancies.
Synthesis Methods
The synthesis of N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine involves several steps starting from commercially available starting materials. The first step involves the reaction of 4-bromo-2-chloro-6-methylpyrimidine with 4-(4-aminopiperidin-1-yl)butan-1-amine to obtain 4-(4-aminopiperidin-1-yl)-2-chloro-6-methylpyrimidine. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite to obtain the corresponding N-oxide derivative. The final step involves the reaction of the N-oxide derivative with propionyl chloride to obtain N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine.
Scientific Research Applications
N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in various autoimmune diseases and B cell malignancies. It has been found to be effective in the treatment of rheumatoid arthritis, systemic lupus erythematosus, multiple sclerosis, and B cell lymphomas. N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-5-14(20)19-8-6-18(7-9-19)13-10-12(17(3)4)15-11(2)16-13/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHQSTGWSVIGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(Dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(1,3-benzodioxol-5-yl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5304054.png)
![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(4-methyl-1,3-thiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304062.png)
![2-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B5304067.png)
![4-(2,2-dimethylmorpholin-4-yl)-7-(pyridin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5304074.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B5304082.png)
![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B5304085.png)

![2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5304109.png)
![(4S)-4-(4-{[(2-chloro-5-fluorobenzoyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5304116.png)


![4-(9H-fluoren-9-yl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B5304136.png)
![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole hydrochloride](/img/structure/B5304146.png)
